molecular formula C₈H₅D₁₄O₃P B1155564 Diisobutyl Phosphite-d14

Diisobutyl Phosphite-d14

Cat. No.: B1155564
M. Wt: 208.29
Attention: For research use only. Not for human or veterinary use.
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Description

Diisobutyl Phosphite-d14 (C₈H₅D₁₄O₄P) is a stable isotope-labeled organophosphorus compound with a molecular weight of 224.29 g/mol . It is primarily used as a flame retardant reference material and in isotopic labeling studies due to its deuterated isobutyl groups. Unlike non-deuterated analogs, its isotopic substitution enables precise tracking in analytical and environmental monitoring applications, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C₈H₅D₁₄O₃P

Molecular Weight

208.29

Synonyms

Phosphonic Acid Bis(2-methylpropyl) Ester-d14;  Phosphonic Acid Diisobutyl Ester-d14;  Diisobutyl Phosphonate-d14;  Isobutyl Phosphite-d14;  Isobutyl Phosphonate-d14;  NSC 103154-d14_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Diisobutyl Phthalate (DIBP)

Structural Differences :

  • Diisobutyl Phosphite-d14 : Contains a phosphite (PO₃) core with deuterated isobutyl chains.
  • Diisobutyl Phthalate (DIBP): A phthalate ester with a benzene-dicarboxylate core and non-deuterated isobutyl groups .

Toxicity :

  • DIBP exhibits reproductive toxicity and is under consideration for elimination in plastics .

Diisobutyl Succinate and Diisobutyl Glutarate

Physicochemical Properties :

Property Diisobutyl Succinate Diisobutyl Glutarate This compound
Molecular Formula C₁₂H₂₂O₄ C₁₃H₂₄O₄ C₈H₅D₁₄O₄P
Molecular Weight (g/mol) 230.30 244.33 224.29
Vapor Pressure (Pa) 0.12 (25°C) 0.08 (25°C) Not reported
Water Solubility 0.1 g/L 0.05 g/L Low (organophosphate typical)

Functional Differences :

  • Succinate and glutarate esters are used as solvents and intermediates in polymer synthesis.
  • This compound’s deuterated structure makes it unsuitable for industrial applications but critical in analytical chemistry for method validation .

Diisobutyl Adipate

Regulatory Standing :

  • No current restrictions on Diisobutyl Adipate, contrasting with DIBP’s regulatory challenges .

Diisopropyl Fluorophosphate (DFP)

Structural Contrast :

  • DFP ((C₃H₇O)₂FPO) is a fluorinated organophosphate used as a pesticide and acetylcholinesterase inhibitor .
  • This compound lacks fluorine substitution and is non-pesticidal, highlighting how minor structural changes alter toxicity and application .

Key Research Findings

  • Analytical Utility: this compound’s deuterated structure aids in distinguishing it from non-labeled analogs in environmental samples via isotopic peak patterns in mass spectrometry .
  • Data Gaps : Toxicological profiles for this compound are sparse, necessitating read-across from structurally similar esters (e.g., dimethyl phosphates) for risk assessment .
  • Regulatory Trends : Phthalates like DIBP face elimination mandates, while phosphate esters remain niche but critical in research contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Diisobutyl Phosphite-d14, and how is isotopic purity validated?

  • Methodological Answer : Synthesis typically involves deuterium exchange or substitution in non-deuterated precursors under controlled conditions (e.g., acid-catalyzed deuteration). Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% d14). Cross-validation with Fourier-transform infrared (FTIR) spectroscopy ensures structural integrity .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for trace analysis. For quantification, isotope dilution mass spectrometry (IDMS) using deuterated internal standards improves accuracy. Matrix effects are minimized via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to analysis. Reference databases like NIST Chemistry WebBook provide spectral libraries for cross-referencing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use certified respirators and chemical-resistant gloves (e.g., nitrile) to avoid dermal/ocular exposure. Work under fume hoods with adequate ventilation. Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate). Waste disposal must comply with REACH regulations, particularly for deuterated compounds .

Advanced Research Questions

Q. How can researchers control for deuterium isotope effects when using this compound in kinetic studies?

  • Methodological Answer : Isotope effects (kH/kDk_{\text{H}}/k_{\text{D}}) must be quantified via comparative kinetics using non-deuterated analogs. Parallel experiments under identical conditions (pH, temperature) isolate isotopic impacts. Computational modeling (e.g., density functional theory) predicts vibrational frequency shifts affecting reaction pathways. Data normalization against control systems reduces bias .

Q. What strategies mitigate data inconsistencies in metabolic tracing studies involving this compound?

  • Methodological Answer : Contradictions arise from isotopic dilution or metabolic compartmentalization. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to differentiate labeled/unlabeled metabolites. Longitudinal sampling tracks temporal variability. Cross-validate findings with 13C^{13}\text{C}-labeled analogs to confirm tracer specificity .

Q. How should experimental designs be optimized to account for low data availability on this compound’s environmental stability?

  • Methodological Answer : Conduct accelerated degradation studies under varying conditions (UV exposure, humidity) to model environmental persistence. Pair with read-across approaches using structurally similar compounds (e.g., diisobutyl phthalate) for molar adjustment of toxicity thresholds. Collaborate with EU-LCI Working Group frameworks to harmonize data gaps with regulatory guidelines .

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